1-(2,2-Difluoroethyl)-5-iodo-1H-indole
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Overview
Description
1-(2,2-Difluoroethyl)-5-iodo-1H-indole is a compound that belongs to the indole family, characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the 2,2-difluoroethyl and iodine substituents on the indole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the electrophilic 2,2-difluoroethylation of indole derivatives using hypervalent iodine reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and offers high selectivity for the desired product.
Industrial Production Methods
Industrial production of 1-(2,2-Difluoroethyl)-5-iodo-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(2,2-Difluoroethyl)-5-iodo-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and antiviral agents.
Materials Science: It is utilized in the design of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe for studying biological processes and interactions at the molecular level.
Agrochemistry: It is employed in the synthesis of agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-indole involves its interaction with specific molecular targets and pathways. The 2,2-difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity and specificity for its targets . The presence of the iodine atom can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1H-indole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
1-(2,2-Difluoroethyl)-3-iodo-1H-indole: The iodine atom is positioned differently, affecting the compound’s overall behavior in chemical reactions.
1-(2,2,2-Trifluoroethyl)-5-iodo-1H-indole: Contains a trifluoroethyl group instead of a difluoroethyl group, leading to variations in lipophilicity and metabolic stability.
Uniqueness
1-(2,2-Difluoroethyl)-5-iodo-1H-indole is unique due to the specific positioning of the 2,2-difluoroethyl and iodine substituents on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-iodoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2IN/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBQNBGEUNWKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2IN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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